molecular formula C17H22N4O4 B2586227 1-(3,4-dimethoxybenzyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea CAS No. 1797318-89-8

1-(3,4-dimethoxybenzyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea

Cat. No.: B2586227
CAS No.: 1797318-89-8
M. Wt: 346.387
InChI Key: WOYJRJYMBDZDOJ-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a synthetic chemical compound belonging to the class of pyrazolyl-ureas, which are recognized as a privileged and interesting scaffold in medicinal chemistry . The molecular structure integrates a urea functional group, known for its excellent hydrogen-bonding capacity, which facilitates interactions with diverse biological targets. This specific architecture makes it a valuable chemical tool for probing complex biochemical pathways. Pyrazolyl-urea derivatives have demonstrated a wide spectrum of pharmacological activities in scientific research, ranging from anti-pathogenic to potent anticarcinogenic effects . Compounds within this class are frequently investigated as potent inhibitors of various protein kinases, which are critical enzymes in cellular signaling . For instance, the structurally related compound AT9283 is a known pyrazolyl-urea that functions as a Syk (Spleen tyrosine kinase) inhibitor, effectively suppressing mast cell-mediated allergic responses . Other research avenues for similar molecules include their development as inhibitors of kinases like NEK7, which plays a key role in NLRP3 inflammasome activation and mitotic progression, highlighting their potential in inflammation and oncology research . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-23-15-4-3-12(7-16(15)24-2)8-18-17(22)20-13-9-19-21(10-13)14-5-6-25-11-14/h3-4,7,9-10,14H,5-6,8,11H2,1-2H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYJRJYMBDZDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CN(N=C2)C3CCOC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea typically involves the following steps:

    Formation of the 3,4-dimethoxybenzyl isocyanate: This can be achieved by reacting 3,4-dimethoxybenzylamine with phosgene or a phosgene substitute under controlled conditions.

    Preparation of the 1-(tetrahydrofuran-3-yl)-1H-pyrazole: This involves the cyclization of an appropriate precursor, such as 3-(tetrahydrofuran-3-yl)hydrazine, with a suitable diketone or equivalent.

    Coupling Reaction: The final step involves the reaction of the 3,4-dimethoxybenzyl isocyanate with the 1-(tetrahydrofuran-3-yl)-1H-pyrazole under mild conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The benzyl and pyrazole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products

    Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Products include corresponding amines.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: It may be used as a probe to study biological pathways and mechanisms, particularly those involving urea derivatives.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous urea derivatives and pyrazole-containing molecules described in the literature.

Structural Analogues from Heterocyclic Urea Derivatives

describes several urea derivatives with pyrazole cores, such as:

  • 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
  • 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b)
Compound Molecular Formula Substituents on Pyrazole Urea Linkage Position Molecular Weight (g/mol) Melting Point (°C)
Target Compound C₁₉H₂₃N₄O₄ 1-(Tetrahydrofuran-3-yl) 3-(Pyrazol-4-yl) ~383.42* Not reported
9a C₁₄H₁₈N₄O 3-Methyl, 1-Phenyl 3-(Pyrazol-4-ylmethyl) 266.32 145–147
9b C₁₄H₁₈N₄O 3-Methyl, 1-Phenyl 1-(Pyrazol-4-ylmethyl) 266.32 130–132

*The target compound’s molecular weight is calculated based on its formula.

Key Observations:

  • Substituent Diversity : The target compound replaces the phenyl and ethyl groups in 9a/9b with a 3,4-dimethoxybenzyl group and a tetrahydrofuran-3-yl moiety. These substitutions likely enhance its solubility (via THF’s oxygen atom) and binding affinity (via methoxy groups’ electron-donating effects) compared to 9a/9b .

Comparison with Tetrahydrofuran-Containing Compounds

includes complex molecules with tetrahydrofuran rings, such as:

  • 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

While pharmacologically distinct, these compounds highlight the role of THF derivatives in improving metabolic stability and conformational rigidity. The target compound’s THF substituent may similarly reduce rotational freedom, enhancing target selectivity compared to non-rigid analogs .

Pharmacological Implications of Substituents

  • 3,4-Dimethoxybenzyl Group: This substituent is absent in ’s analogs but is structurally analogous to groups in coumarin-benzodiazepine hybrids ().
  • Pyrazole vs. Imidazole/Triazole Cores : Pyrazole-based ureas (as in the target compound) exhibit distinct hydrogen-bonding patterns compared to imidazole or triazole derivatives (e.g., ), which may influence binding to kinases or GPCRs .

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